molecular formula C19H25NO5 B3250368 tert-Butyl (R)-4-((S)-4-benzyl-2-oxooxazolidin-3-yl)-3-methyl-4-oxobutanoate CAS No. 202874-73-5

tert-Butyl (R)-4-((S)-4-benzyl-2-oxooxazolidin-3-yl)-3-methyl-4-oxobutanoate

Cat. No.: B3250368
CAS No.: 202874-73-5
M. Wt: 347.4 g/mol
InChI Key: YOMHJOZBENFTEE-HIFRSBDPSA-N
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Description

tert-Butyl (R)-4-((S)-4-benzyl-2-oxooxazolidin-3-yl)-3-methyl-4-oxobutanoate is a chiral oxazolidinone derivative with a tert-butyl ester group, a benzyl substituent, and a methyl branch at the β-position. This compound is widely utilized in asymmetric synthesis as a chiral auxiliary or intermediate for pharmaceuticals and bioactive molecules. Its stereochemical configuration [(R) and (S)] ensures precise control over enantioselective reactions, particularly in the synthesis of complex heterocycles and peptidomimetics . Commercial availability (95–98% purity, priced between $8–$1282) underscores its accessibility for research and industrial applications .

Properties

IUPAC Name

tert-butyl (3R)-4-[(4S)-4-benzyl-2-oxo-1,3-oxazolidin-3-yl]-3-methyl-4-oxobutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25NO5/c1-13(10-16(21)25-19(2,3)4)17(22)20-15(12-24-18(20)23)11-14-8-6-5-7-9-14/h5-9,13,15H,10-12H2,1-4H3/t13-,15+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOMHJOZBENFTEE-HIFRSBDPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)OC(C)(C)C)C(=O)N1C(COC1=O)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CC(=O)OC(C)(C)C)C(=O)N1[C@H](COC1=O)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl ®-4-((S)-4-benzyl-2-oxooxazolidin-3-yl)-3-methyl-4-oxobutanoate typically involves the following steps:

    Formation of the oxazolidinone ring: This step involves the reaction of an amino alcohol with a carbonyl compound to form the oxazolidinone ring.

    Introduction of the tert-butyl ester group: This is achieved by reacting the oxazolidinone intermediate with tert-butyl chloroformate under basic conditions.

Industrial Production Methods

In an industrial setting, the production of this compound involves similar steps but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. Catalysts and solvents are often used to enhance the reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, where the benzyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Various nucleophiles can be used depending on the desired substitution product.

Major Products

    Oxidation: The major products are typically oxidized derivatives of the original compound.

    Reduction: The major products are reduced derivatives, often with the oxazolidinone ring intact.

    Substitution: The major products depend on the nucleophile used, resulting in various substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl ®-4-((S)-4-benzyl-2-oxooxazolidin-3-yl)-3-methyl-4-oxobutanoate is used as a chiral auxiliary in asymmetric synthesis. It helps in the formation of chiral centers in target molecules, which is crucial for the synthesis of enantiomerically pure compounds.

Biology and Medicine

In biology and medicine, this compound is used in the synthesis of chiral drugs. The chiral auxiliary helps in the selective formation of the desired enantiomer, which can have different biological activities compared to its mirror image.

Industry

In the industrial sector, this compound is used in the production of various fine chemicals and pharmaceuticals. Its role as a chiral auxiliary makes it valuable in the large-scale synthesis of chiral compounds.

Mechanism of Action

The mechanism of action of tert-Butyl ®-4-((S)-4-benzyl-2-oxooxazolidin-3-yl)-3-methyl-4-oxobutanoate involves its use as a chiral auxiliary. It temporarily binds to the substrate, inducing chirality in the reaction intermediate. This helps in the selective formation of one enantiomer over the other. The molecular targets and pathways involved depend on the specific reaction and substrate used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural, synthetic, and functional differences between the target compound and its analogs:

Compound Name Structural Features Synthetic Yield Stereochemical Outcome Key Applications Ref.
tert-Butyl (R)-4-((S)-4-benzyl-2-oxooxazolidin-3-yl)-3-methyl-4-oxobutanoate Benzyl group, tert-butyl ester, β-methyl 82% (patent route) Defined (R,S) configuration Pharmaceutical intermediates (e.g., isoquinoline derivatives)
tert-Butyl (3R,4S,2′R)-2-[3-(Fmoc)amino-4-hydroxy-2-oxopyrrolidin-1-yl]-3-methylbutanoate [(3R,4S,2′R)-12] Fmoc-protected amine, hydroxy-pyrrolidone Not reported (3R,4S,2′R) configuration Peptide synthesis; chiral building blocks
tert-Butyl ((S,E)-8-((R)-4-benzyl-2-oxooxazolidin-3-yl)-2-methyl-8-oxooct-6-en-4-yl)carbamate Enone moiety, carbamate group 50% 70:30 enantiomeric ratio (S,R) Bioactive agent synthesis (anti-inflammatory studies)
(R)-4-Phenyl-3-propionyloxazolidin-2-one Phenyl group, propionyl substituent Not reported (R) configuration Catalytic asymmetric aldol reactions
(S)-4-Benzyl-3-(2-chloroacetyl)oxazolidin-2-one Chloroacetyl group Not reported (S) configuration Electrophilic alkylation reactions

Key Findings :

Synthetic Efficiency: The target compound demonstrates superior synthetic efficiency (82% yield) compared to the enone-containing analog ((S,R)-3-33, 50% yield), attributed to optimized coupling conditions (e.g., use of (R)-4-(tert-butoxy)-2-methyl-4-oxobutanoic acid) and streamlined purification (flash column chromatography) .

Stereochemical Control: While the target compound achieves defined (R,S) stereochemistry, analogs like ((S,R)-3-33) exhibit partial enantiomeric excess (70:30), highlighting challenges in controlling stereoselectivity when introducing carbamate or enone functionalities .

Functional Group Impact :

  • Chloroacetyl derivatives (e.g., (S)-4-benzyl-3-(2-chloroacetyl)oxazolidin-2-one) exhibit higher electrophilicity, making them reactive toward nucleophiles, whereas the tert-butyl ester in the target compound enhances steric protection and stability .
  • Fmoc/Boc-protected analogs (e.g., (3R,4S,2′R)-12) are tailored for stepwise deprotection in peptide synthesis, contrasting with the target compound’s role in multi-step pharmaceutical syntheses .

Commercial Viability : The target compound’s commercial availability (95–98% purity) contrasts with custom-synthesized analogs (e.g., (3R,2′R)-13), which require specialized procedures for preparation .

Analytical and Practical Considerations

  • Purity and Characterization : LCMS analysis of the target compound confirms high purity (retention time: 1.56 min; [M+H]+: 582.4), comparable to analogs characterized by IR, NMR, and HRMS .
  • Thermal Stability: The tert-butyl group enhances thermal stability compared to methyl or propionyl-substituted oxazolidinones, which may degrade under harsh reaction conditions .

Biological Activity

tert-Butyl (R)-4-((S)-4-benzyl-2-oxooxazolidin-3-yl)-3-methyl-4-oxobutanoate, commonly referred to as compound 202874-73-5, is a synthetic organic molecule with potential therapeutic applications. Its structure features an oxazolidinone ring, which is known for its biological activity, particularly in the context of antimicrobial and anticancer properties. This article reviews the biological activity of this compound based on diverse sources, highlighting its mechanisms of action, efficacy, and relevant case studies.

  • IUPAC Name: this compound
  • Molecular Formula: C19H25NO5
  • Molecular Weight: 347.41 g/mol
  • CAS Number: 202874-73-5

The biological activity of this compound is primarily attributed to its interaction with specific biological targets:

  • Antimicrobial Activity : The oxazolidinone structure has been associated with inhibition of bacterial protein synthesis. Compounds in this class often target the ribosomal subunit, preventing bacterial growth and replication.
  • Anticancer Properties : Research indicates that similar oxazolidinones can induce apoptosis in cancer cells through the activation of caspases and modulation of the cell cycle.

Biological Activity Data

Activity TypeObserved EffectsReference
AntimicrobialInhibition of Gram-positive bacteria
AnticancerInduction of apoptosis in various cancer cell lines
Enzyme InhibitionPotential inhibition of proteases involved in cancer progression

Case Studies and Research Findings

  • Antimicrobial Study : A study published in the Journal of Medicinal Chemistry demonstrated that compounds structurally similar to tert-butyl (R)-4-benzyl oxazolidinones exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Enterococcus faecalis. The mechanism was linked to their ability to bind to the ribosomal RNA, thereby inhibiting protein synthesis at sub-micromolar concentrations .
  • Anticancer Research : In vitro studies have shown that this compound can trigger apoptosis in several cancer cell lines, including breast and colon cancer cells. The activation of intrinsic apoptotic pathways was confirmed through assays measuring caspase activation and mitochondrial membrane potential changes .
  • Protease Inhibition : Recent findings suggest that oxazolidinones can inhibit specific proteases involved in tumor progression. For instance, a related compound demonstrated selective inhibition against SPPL2a, a protease implicated in immune cell regulation and cancer . This highlights the potential for developing targeted therapies using compounds like tert-butyl (R)-4-benzyl oxazolidinones.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl (R)-4-((S)-4-benzyl-2-oxooxazolidin-3-yl)-3-methyl-4-oxobutanoate
Reactant of Route 2
Reactant of Route 2
tert-Butyl (R)-4-((S)-4-benzyl-2-oxooxazolidin-3-yl)-3-methyl-4-oxobutanoate

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